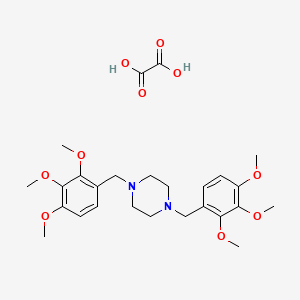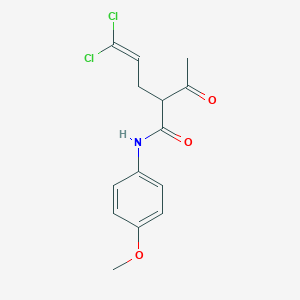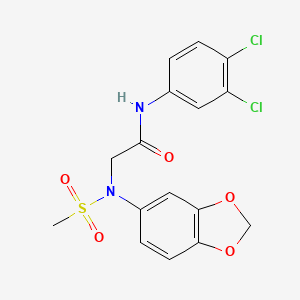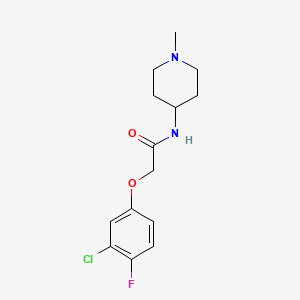![molecular formula C28H28N2O2S B4974715 N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DPA is a sulfonamide derivative that has been synthesized and studied for its pharmacological properties.
Mecanismo De Acción
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide acts as a GPCR ligand, binding to the GPCR and activating downstream signaling pathways. It has been shown to selectively activate the G protein Gαq, leading to the activation of phospholipase C (PLC) and the subsequent release of intracellular calcium.
Biochemical and Physiological Effects:
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, suppress inflammation, and inhibit viral replication. N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide has also been shown to increase insulin secretion and improve glucose tolerance in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide in lab experiments is its ability to selectively activate the G protein Gαq, allowing for the study of downstream signaling pathways. However, one limitation is that N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide may not be suitable for all GPCR studies, as it may not activate all G proteins with equal efficacy.
Direcciones Futuras
There are several potential future directions for the study of N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide. One area of interest is the development of N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide-based drugs for the treatment of cancer, inflammation, and viral infections. Another area of interest is the study of the structural and functional properties of GPCRs, which could lead to the development of novel drugs for a variety of diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide and its potential clinical applications.
Métodos De Síntesis
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide can be synthesized by reacting N-methyl-N-(diphenylmethyl)-2-aminopropane with benzenesulfonyl chloride. The reaction yields N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide as a white crystalline solid with a melting point of around 140-145°C.
Aplicaciones Científicas De Investigación
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide has also been used to study the structure and function of G protein-coupled receptors (GPCRs), which are important targets for drug development.
Propiedades
IUPAC Name |
N-[1-(benzhydrylamino)-2-phenylpropan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2S/c1-28(25-18-10-4-11-19-25,30-33(31,32)26-20-12-5-13-21-26)22-29-27(23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-21,27,29-30H,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJOSUSKKUEFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]dibenzoic acid](/img/structure/B4974634.png)
![1-(hydroxymethyl)-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4974643.png)

![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)
![3-methyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974661.png)
![N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)




![N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4-pyrimidinol](/img/structure/B4974721.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4974728.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4974731.png)